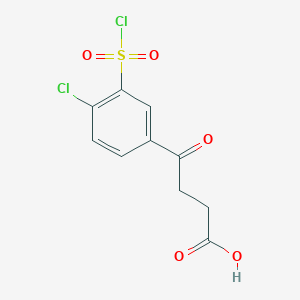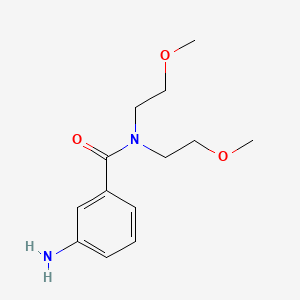
Tert-butyl 3-nitro-4-propylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-nitro-4-propylphenylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitro group, a propyl group, and a tert-butyl ester group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-nitro-4-propylphenylcarbamate typically involves the following steps:
Nitration: The nitration of 4-propylphenol to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic compound, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-nitro-4-propylphenylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-Amino-4-propyl-phenyl-carbamic acid tert-butyl ester.
Hydrolysis: 3-Nitro-4-propyl-phenyl-carbamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 3-nitro-4-propylphenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-nitro-4-propylphenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The carbamate group can inhibit enzymes by carbamoylation of active site residues, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Nitro-4-methyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with a methyl group instead of a propyl group.
(3-Nitro-4-ethyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an ethyl group instead of a propyl group.
(3-Nitro-4-isopropyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
Tert-butyl 3-nitro-4-propylphenylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
tert-butyl N-(3-nitro-4-propylphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-6-10-7-8-11(9-12(10)16(18)19)15-13(17)20-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clé InChI |
IDMWHCGVDQMWTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1-Imidazolyl)propyl]piperazine](/img/structure/B8434601.png)
![6-(Pent-4-en-1-yl)-1,4,8-trioxaspiro[4.5]decane](/img/structure/B8434604.png)
![Ethyl trans-3-[(s)-3-methyl-1-{4-(2,3,4-trimethoxyphenylmethyl)piperazine-1-yl carbonyl}butylcarbamoyl]oxirane-2-carboxylate](/img/structure/B8434606.png)

![4-chloro-7-fluoro-5,6-dihydro-7H-cyclopenta[d]pyrimidine](/img/structure/B8434613.png)




![4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenylamine](/img/structure/B8434670.png)

![5,6-Dihydropyrido[2,3-h]quinazolin-2-amine](/img/structure/B8434692.png)


